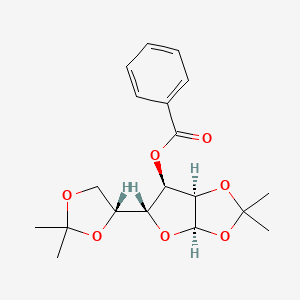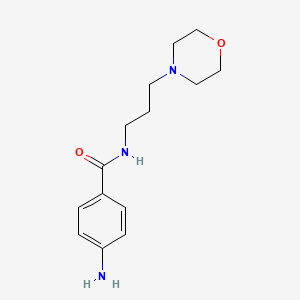
4-amino-N-(3-morpholin-4-ylpropyl)benzamide
概要
説明
“4-amino-N-(3-morpholin-4-ylpropyl)benzamide” is a compound with the molecular formula C14H21N3O2 . It has an average mass of 263.335 Da and a monoisotopic mass of 263.163391 Da .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like “this compound”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with an amino group at the 4-position and a morpholin-4-ylpropyl group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis
The compound “this compound” is a powder with a melting point of 99-101°C .作用機序
4-amino-N-(3-morpholin-4-ylpropyl)benzamide blocks the KATP channels by binding to the sulfonylurea receptor (SUR) subunit, which is a component of the channel complex. This binding leads to the closure of the KATP channels, which results in the depolarization of the cell membrane and the opening of voltage-gated calcium channels. This, in turn, triggers the release of neurotransmitters from the presynaptic terminal.
Biochemical and Physiological Effects:
This compound has been shown to enhance the release of dopamine, acetylcholine, and glutamate in the brain, which can have implications for the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been shown to increase insulin secretion from pancreatic beta cells, which can have implications for the treatment of diabetes.
実験室実験の利点と制限
One advantage of using 4-amino-N-(3-morpholin-4-ylpropyl)benzamide in lab experiments is its selectivity for the KATP channels, which allows for the study of the specific effects of KATP channel blockade. However, one limitation is that it can be difficult to obtain pure this compound due to its low solubility in water and the need for organic solvents in the synthesis process.
将来の方向性
There are several potential future directions for the study of 4-amino-N-(3-morpholin-4-ylpropyl)benzamide. One area of research could be the development of more efficient synthesis methods for this compound that do not require the use of organic solvents. Another area of research could be the exploration of the effects of this compound on other neurotransmitter systems in the brain. Additionally, the potential therapeutic applications of this compound for neurological and metabolic disorders could be further investigated.
科学的研究の応用
4-amino-N-(3-morpholin-4-ylpropyl)benzamide has been widely studied for its potential applications in neuroscience research. It is a selective blocker of the ATP-sensitive potassium (KATP) channels, which are involved in regulating neuronal excitability. This compound has been shown to enhance the release of neurotransmitters such as dopamine, acetylcholine, and glutamate in the brain, which can have implications for the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Safety and Hazards
The safety data sheet for a similar compound, benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
特性
IUPAC Name |
4-amino-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17/h2-5H,1,6-11,15H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHBSUQRHMHMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



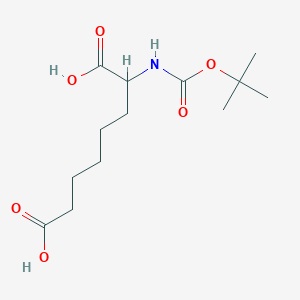
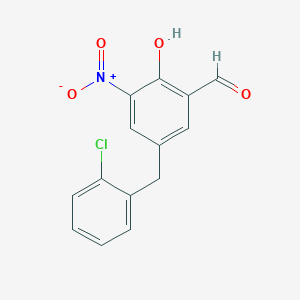
![4,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3257647.png)
![4-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B3257658.png)

![Hydron;lanthanum(3+);1-(2-oxidonaphthalen-1-yl)-3-[[3-oxido-4-(2-oxidonaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]naphthalen-2-olate](/img/structure/B3257674.png)
![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3257682.png)
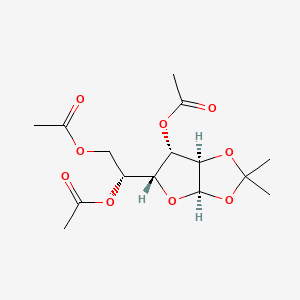


![(1S,4S)-2-Phenyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B3257741.png)

